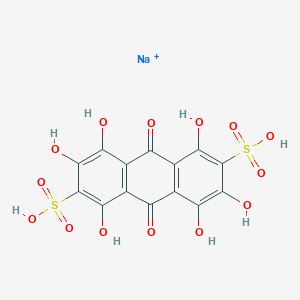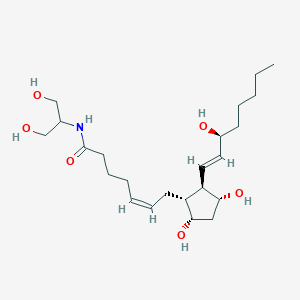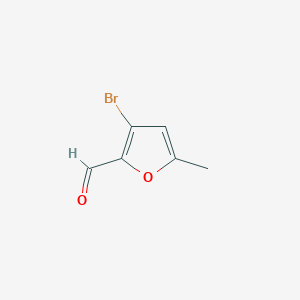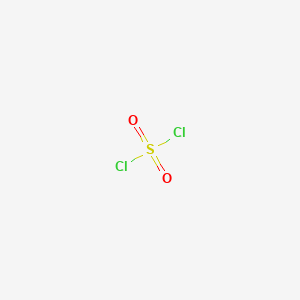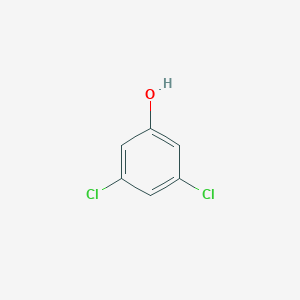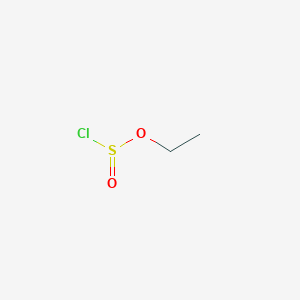
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C
Overview
Description
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C, also known as this compound, is a useful research compound. Its molecular formula is C23H25N5O7S2 and its molecular weight is 547.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Indolequinones - Mitomycins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cell Toxicity and Radiotherapy Synergy : BMS-181174 exhibits distinct toxicity profiles compared to mitomycin C and porfiromycin. It is more toxic to aerobic cells than to hypoxic cells and has shown additive or slightly supra-additive cytotoxicity when combined with radiation in vitro. In vivo, it effectively kills cells in solid tumors, but evidence suggests a subpopulation of tumor cells resistant to both BMS-181174 and radiation, possibly a hypoxic cell population (Rockwell & Kelley, 1996).
Antitumor Activity and Reduced Toxicity : BMY-25067 has demonstrated equivalent tumor inhibitory effects to mitomycin C against various leukemias and carcinomas in mice. It has shown superior activity against B16 melanoma and less neutropenic effects compared to mitomycin C, indicating reduced hematologic toxicity, making it a candidate for clinical trials (Bradner, Rose, Schurig, & Florczyk, 2004).
DNA Binding Mode Revision : Research has revised the previously understood binding mode of reduced mitomycin C, showing that it links to the N2-position rather than the O6-position of 2'-deoxyguanosine. This revision has implications for understanding the binding of mitomycin C to DNA, which is central to its anticancer activity (Tomasz, Lipman, Verdine, & Nakanishi, 1986).
Clinical Applications in Ophthalmology : Mitomycin C, the parent compound, is used in various ophthalmic surgeries, such as glaucoma filtering surgeries and corneal refractive surgery, due to its ability to inhibit wound healing and reduce scarring (Abraham, Selva, Casson, & Leibovitch, 2006).
Toxicity in Animals : The toxicity of several mitomycin derivatives, including BMY-25067, has been studied in rats. The findings indicate variable degrees of cardiac, renal, and pulmonary toxicity among the derivatives, with BMY-25067 showing minor renal changes but no cardiac or pulmonary changes (Bregman, Buroker, Bradner, Hirth, & Madissoo, 1989).
Mechanism of Action
Target of Action
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C is an analogue of mitomycin C . Mitomycin C is an antineoplastic antibiotic that inhibits DNA synthesis by cross-linking the complementary strands of the DNA double helix . This cross-linking activity is unique among antibiotics and has led to its use in the treatment of various cancers .
Mode of Action
The compound works as an alkylating agent, inhibiting DNA synthesis (and, at higher concentrations, RNA and protein synthesis) by cross-linking the complementary strands of the DNA double helix . This cross-linking prevents the DNA from uncoiling and separating, which is a necessary step in DNA replication and RNA transcription. As a result, the compound inhibits cell division and growth.
Biochemical Pathways
Mitomycin C is known to inhibit DNA synthesis, and at higher concentrations, RNA and protein synthesis . This can lead to cell cycle arrest and apoptosis, or programmed cell death.
Pharmacokinetics
It is known to be soluble in dmso , which suggests it may have good bioavailability
Result of Action
this compound has been shown to be active against a range of tumor cell lines and xenografts, including those resistant to mitomycin C . This suggests that it may have potential as a chemotherapeutic agent, particularly for cancers that have become resistant to other treatments.
Action Environment
The action of this compound may be influenced by various environmental factors. For example, its stability and efficacy could be affected by temperature, pH, and the presence of other chemicals. It is recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols
Safety and Hazards
Future Directions
“N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” has shown promising results in initial clinical trials . It has demonstrated superior antitumor effectiveness, particularly to a solid tumor separated from the site of treatment, and reduced hematologic toxicity . These findings suggest that “this compound” may be a worthwhile candidate for further clinical trials .
Properties
IUPAC Name |
[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[2-[(4-nitrophenyl)disulfanyl]ethylamino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O7S2/c1-11-17(25-7-8-36-37-13-5-3-12(4-6-13)28(32)33)20(30)16-14(10-35-22(24)31)23(34-2)21-15(26-21)9-27(23)18(16)19(11)29/h3-6,14-15,21,25-26H,7-10H2,1-2H3,(H2,24,31)/t14-,15+,21+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDJOCJUBZZAMN-USYHLRJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241743 | |
| Record name | N-7-(2-(nitrophenyldithio)ethyl)mitomycin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95056-36-3 | |
| Record name | N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095056363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-7-(2-(nitrophenyldithio)ethyl)mitomycin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-181174 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27O4QKT84G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




